molecular formula C17H12N2O3S2 B2983368 (E)-methyl 4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate CAS No. 300675-01-8

(E)-methyl 4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate

Cat. No.: B2983368
CAS No.: 300675-01-8
M. Wt: 356.41
InChI Key: PJGUTBHCABOGON-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate is a chemical compound supplied for research purposes. This product is part of the thiazolidine-based class of heterocycles, which are recognized in medicinal chemistry as a privileged scaffold with a wide spectrum of biological activities . Compounds featuring the 5-arylidene-2-thioxothiazolidin-4-one core, such as this one, have been investigated as potent inhibitors of the tumor-associated carbonic anhydrase isoform IX (hCA IX) . Inhibition of this enzyme is a recognized strategy in anticancer research. Furthermore, structurally similar arylidene thioxothiazolidinones have been identified as inhibitors of Tyrosyl-DNA phosphodiesterase I (Tdp1), a DNA repair enzyme that confers resistance to topoisomerase I (Top1) inhibitors used in cancer chemotherapy . Inhibiting Tdp1 is therefore a promising approach to potentiating the effects of established chemotherapeutic agents . The synthesis of such derivatives typically involves a Knoevenagel condensation reaction between a 3-substituted-2-thioxothiazolidin-4-one and an appropriate aldehyde . The (E)-configuration of the exocyclic double bond at the 5-position is generally assigned based on established NMR spectral data for this class of compounds . This product is intended for research applications, including but not limited to, anticancer drug discovery, enzyme inhibition assays, and molecular modeling studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 4-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c1-22-16(21)12-4-6-13(7-5-12)19-15(20)14(24-17(19)23)9-11-3-2-8-18-10-11/h2-10H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGUTBHCABOGON-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-Methyl 4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure

The compound features a thiazolidine ring, which is known for its diverse biological activities. The key structural components include:

  • A pyridine moiety.
  • A thioxothiazolidin core.
  • A benzoate group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to thiazolidinones. For instance, derivatives of thiazolidinones have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluating various thiazolidinone derivatives reported that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.004 mg/mL against Enterobacter cloacae, making them more potent than traditional antibiotics like ampicillin and streptomycin .

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Bacterium
80.0040.008En. cloacae
110.0150.030S. aureus
120.0110.020E. coli

This table summarizes the antibacterial activity of selected compounds against various bacterial strains.

Anticancer Activity

The thiazolidinone scaffold has been associated with anticancer properties in several studies. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Research Findings

A study focused on the anti-cancer effects of thiazolidinone derivatives revealed that these compounds could significantly reduce cell viability in breast cancer cell lines, with IC50 values indicating potent activity . The structure-activity relationship (SAR) analysis suggested that modifications on the thiazolidinone core could enhance anticancer efficacy.

Anti-inflammatory Activity

Compounds derived from thiazolidinones have also shown promising anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

In Vivo Studies

In vivo models demonstrated that certain derivatives could reduce inflammation markers significantly compared to control groups . The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

  • Thiophene-Substituted Analog (CAS 868147-24-4): Replacing the pyridine ring with thiophene (C16H12N2O2S3) alters electronic properties and solubility. The Smiles notation (CC(=O)Nc1ccc(N2C(=O)C(=Cc3ccs3)SC2=S)cc1) highlights the thiophene substitution at the methylidene position .
  • Pioglitazone Hydrochloride: A thiazolidinedione derivative (C19H20N2O3S·HCl) used in diabetes treatment. Unlike the target compound, it lacks the thioxo group and pyridin-3-ylmethylene moiety but shares the 4-oxothiazolidinone core. The absence of sulfur at position 2 reduces electrophilicity, which is critical for its PPAR-γ agonist activity .

Derivatives with Piperazine Linkers

Compounds C1–C7 (e.g., Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a quinoline-piperazine-benzoate architecture. While structurally distinct from the target compound, these derivatives demonstrate how halogen substitutions (Cl, Br, F) at the phenyl ring influence lipophilicity and metabolic stability. For instance, C3 (4-chlorophenyl) exhibits enhanced crystallinity compared to C4 (4-fluorophenyl) due to higher molecular symmetry .

Ethyl Benzoate Derivatives with Dichlorobenzoyl Groups

Compound 4c (ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate) shares a thiazolidinone-benzoate scaffold but incorporates dichlorobenzoyl groups. X-ray crystallography reveals a triclinic P-1 space group (a = 8.0592 Å, b = 11.0011 Å, c = 13.471 Å), indicating a planar thiazolidinone ring stabilized by intramolecular hydrogen bonds.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight Key Characterization Methods
Target Compound Thioxothiazolidinone Pyridin-3-ylmethylene, benzoate Not Provided ¹H NMR, HRMS (inferred)
CAS 868147-24-4 Thioxothiazolidinone Thiophen-2-ylmethylene, acetamide 360.5 Smiles notation
Pioglitazone Hydrochloride Thiazolidinedione Benzyl, ethoxy group 392.89 (free base) HPLC, MS
Compound 4c Thiazolidinone Dichlorobenzoyl, ethylidene Not Provided X-ray crystallography

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to C1–C7, where condensation and crystallization yield solid products. Halogenated analogs (e.g., C2, C3) show higher yields due to improved crystallinity .
  • Biological Relevance : Thiophene and pyridine substitutions may differentially modulate interactions with enzymes like PPAR-γ or kinases. The thioxo group in the target compound could enhance metal chelation, a feature absent in pioglitazone .

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